2-(Difluoromethoxy)-5-nitroaniline

Lipophilicity Drug design Physicochemical properties

2-(Difluoromethoxy)-5-nitroaniline (CAS 54939-58-1) is a disubstituted fluorinated nitroaniline of molecular formula C7H6F2N2O3 and molecular weight 204.13 g/mol. It features a difluoromethoxy (-OCF2H) group at the 2-position and a nitro (-NO2) group at the 5-position on the aniline ring, giving it a predicted XLogP3 of 2.4 and a melting point of 75–77 °C.

Molecular Formula C7H6F2N2O3
Molecular Weight 204.13 g/mol
CAS No. 54939-58-1
Cat. No. B1332831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)-5-nitroaniline
CAS54939-58-1
Molecular FormulaC7H6F2N2O3
Molecular Weight204.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])N)OC(F)F
InChIInChI=1S/C7H6F2N2O3/c8-7(9)14-6-2-1-4(11(12)13)3-5(6)10/h1-3,7H,10H2
InChIKeyZLWYRUPJFBLFJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethoxy)-5-nitroaniline (CAS 54939-58-1): Physicochemical Profile & Procurement Baseline


2-(Difluoromethoxy)-5-nitroaniline (CAS 54939-58-1) is a disubstituted fluorinated nitroaniline of molecular formula C7H6F2N2O3 and molecular weight 204.13 g/mol. It features a difluoromethoxy (-OCF2H) group at the 2-position and a nitro (-NO2) group at the 5-position on the aniline ring, giving it a predicted XLogP3 of 2.4 [1] and a melting point of 75–77 °C . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where its electronically and sterically distinct substitution pattern provides unique reactivity profiles relative to common non-fluorinated analogs.

Why 2-(Difluoromethoxy)-5-nitroaniline Cannot Be Interchanged with Closest Analogs


The combination of 2-OCF2H and 5-NO2 regiochemistry in this compound leads to physicochemical properties that differ substantially from its closest in-class analogs – 2-methoxy-5-nitroaniline, 2-(trifluoromethoxy)-5-nitroaniline, and regioisomeric difluoromethoxy-nitroanilines. High-strength head-to-head comparative evidence for this specific scaffold is limited in the public domain. Nevertheless, the available quantitative data show that even single-atom or regioisomeric changes result in marked shifts in lipophilicity (ΔXLogP3 up to 0.9), melting point (Δ up to ~40 °C), and basicity (ΔpKa ~1.65 units). These differences critically influence solubility, purification pathways, chemical reactivity, and ultimately the fitness-for-purpose in a given synthetic sequence. The following evidence guide isolates the few robust, quantifiable differentiators that a scientific procurement decision can rely upon [1].

Quantitative Differentiation Evidence: 2-(Difluoromethoxy)-5-nitroaniline vs Closest Analogs


Lipophilicity Modulation: +0.9 Log Units Higher XLogP3 than 2-Methoxy-5-nitroaniline

The replacement of the methoxy group (-OCH3) with difluoromethoxy (-OCF2H) at the 2-position increases the predicted lipophilicity by approximately 0.9 log units. The target compound has an XLogP3 of 2.4, while the direct methoxy analog 2-methoxy-5-nitroaniline has an XLogP3 of 1.5 [1][2]. This shift aligns with the established trend that -OCF2H confers greater hydrophobicity than -OCH3, thereby enhancing membrane permeability potential. In contrast, the trifluoromethoxy analog 2-(trifluoromethoxy)-5-nitroaniline has a reported LogP of 2.73 , indicating that the target occupies an intermediate lipophilicity space between the methoxy and trifluoromethoxy derivatives.

Lipophilicity Drug design Physicochemical properties

Melting Point Reduction: ~40 °C Lower than 2-Methoxy-5-nitroaniline, Simpler Purification

The target compound exhibits a melting point of 75–77 °C , substantially lower than the 117–119 °C reported for 2-methoxy-5-nitroaniline . This ~40 °C depression is attributed to the altered crystal packing induced by the difluoromethoxy group. The lower melting point can facilitate melt-phase reactions and simplify thermal processing, while also enabling solvent-based recrystallization at gentler temperatures, potentially reducing thermal degradation risk during final purification.

Crystallization Process chemistry Purity

Reduced Basicity: pKa Lowered by 1.65 Units Compared to 2-Methoxy-5-nitroaniline

The predicted pKa of the aniline amino group in the target compound is 0.77±0.10 , compared to 2.42±0.10 for 2-methoxy-5-nitroaniline . This 1.65-unit decrease in basicity reflects the stronger electron-withdrawing character of -OCF2H relative to -OCH3. The lower basicity translates into reduced nucleophilicity of the amino group, which can be strategically exploited in chemoselective transformations — for example, selective diazotization or acylation in the presence of other reactive amines.

Basicity Reactivity Diazotization

Regioisomeric Differentiation: Lower Melting Point and Reduced LogP vs 2-(Difluoromethoxy)-4-nitroaniline

When compared to its regioisomer 2-(difluoromethoxy)-4-nitroaniline (CAS 22236-06-2), the target compound (2-OCF2H,5-NO2) exhibits an ~20 °C lower melting point (75–77 °C vs 95–96 °C ) and a lower LogP (2.4 [1] vs 2.88 ). These differences arise from the altered hydrogen-bonding network and dipole alignment due to the nitro group placement. The lower melting point and LogP of the 2,5-isomer can translate to enhanced solvent wetting and dissolution rates in polar aprotic reaction media.

Regioisomerism Crystal engineering Solubility

Procurement-Relevant Application Scenarios for 2-(Difluoromethoxy)-5-nitroaniline


Medicinal Chemistry: Lead Optimization Requiring Intermediate Lipophilicity

When a medicinal chemistry program identifies a lead series with a 2-methoxy-5-nitroaniline core and seeks to increase lipophilicity for improved membrane permeability without escalating to the higher LogP of trifluoromethoxy analogs, the 2-OCF2H variant (XLogP3 2.4) offers a deliberate ~0.9 log unit increase over the methoxy version . This intermediate hydrophobicity may improve passive cellular permeability while mitigating the risk of metabolic clearance associated with highly lipophilic compounds.

Process Development: Scalable Synthesis with Lower Thermal Burden

The melting point of 75–77 °C is significantly lower than both the methoxy analog (117–119 °C) and the 2,4-regioisomer (95–96 °C). This facilitates recrystallization from a broader range of solvents at ambient or mildly elevated temperatures, reducing energy costs and thermal degradation during purification at kilo-lab and pilot scales.

Chemoselective Functionalization: Exploiting Attenuated Aniline Basicity

The predicted pKa of 0.77 for the amino group indicates substantially reduced basicity versus 2-methoxy-5-nitroaniline (pKa 2.42) . This property can be exploited for selective N-acylation or diazotization in the presence of other more basic amines, enabling one-pot sequential transformations that would be challenging with the more nucleophilic methoxy analog.

Isomer-Specific SAR Studies: Avoiding Regioisomeric Impurity Confounds

The distinct physicochemical signature of the 2,5-isomer (mp 75–77 °C, LogP 2.4) relative to the 2,4-isomer (mp 95–96 °C, LogP 2.88) provides a reliable identity checkpoint. For structure-activity relationship (SAR) studies where substitution position is hypothesized to dictate target engagement, using the correct regioisomer with verified melting point and LogP ensures that observed biological differences are not artifacts of isomeric impurity.

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